molecular formula C11H14ClNO2 B2987509 Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride CAS No. 2247105-39-9

Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride

Cat. No.: B2987509
CAS No.: 2247105-39-9
M. Wt: 227.69
InChI Key: KEGJFGZGQPVNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2247103-87-1 . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3,3-dimethylindoline-5-carboxylate hydrochloride . The InChI code for this compound is 1S/C12H15NO2.ClH/c1-12(2)7-13-10-5-4-8(6-9(10)12)11(14)15-3;/h4-6,13H,7H2,1-3H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 241.72 .

Scientific Research Applications

Electronic Structure and Molecular Properties

A study utilized density functional theory to investigate the electronic structure, molecular properties, and vibrational analysis of methyl 1H-indol-5-carboxylate. This research provides insights into the ground state geometry, polarizability, and the effects of solvents on molecular properties, which are crucial for understanding the chemical behavior and potential applications of similar compounds, including methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate; hydrochloride (Srivastava et al., 2017).

Reaction Mechanisms and Derivative Synthesis

Research on the reaction mechanisms of methyl indole derivatives with N-bromosuccinimide highlighted the conversion into various esters, demonstrating the compound's reactivity and potential for creating structurally diverse derivatives. This kind of study lays the groundwork for synthetic applications of methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate; hydrochloride in developing new chemical entities (Irikawa et al., 1989).

Synthesis of Indole Derivatives

A methodology presented for the synthesis of 3-(2-oxoalkyl)indoles through regioselective acylation of 3-methylindole with acyl chlorides in the presence of AlCl3 demonstrates a direct and mild approach for the synthesis of indole derivatives. This method could be applicable for synthesizing related structures, enhancing the molecular diversity of indole-based compounds for various scientific applications (Pal et al., 2004).

Tautomerism and Bromination Studies

Investigations into the tautomerism and bromination of 1-hydroxyindole-2-carboxylic acid derivatives, including the synthesis of methyl 1-methoxyindole-2-carboxylate and its reaction with bromine, contribute to a deeper understanding of the chemical properties and reactivity patterns of indole derivatives. Such studies are essential for exploring the chemical space around compounds like methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate; hydrochloride and for developing new synthetic routes (Acheson et al., 1968).

Oligomerization in Aqueous Acid

Research on the oligomerization of indole-3-carbinol in aqueous acid provides valuable insights into the behavior of 3-substituted indoles in acidic media, including the formation of oligomeric products. Understanding such processes is crucial for comprehending the chemical behavior of indole derivatives, including methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate; hydrochloride, under various conditions (Grose & Bjeldanes, 1992).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Given the importance of indole derivatives in various biological activities, there is potential for further exploration and development of “Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride” and similar compounds . This could include further investigation into their synthesis, chemical reactions, and mechanisms of action, as well as their potential applications in the treatment of various disorders .

Mechanism of Action

Properties

IUPAC Name

methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGJFGZGQPVNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=C(C=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.